
Tris(2-ethylbutyl) propane-1,2,3-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-ethylbutyl) propane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C_27H_50O_6. It is an ester derived from propane-1,2,3-tricarboxylic acid and 2-ethylbutanol. This compound is known for its applications in various industries, including plasticizers, lubricants, and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylbutyl) propane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with 2-ethylbutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The final product is often subjected to additional purification steps, such as vacuum distillation, to meet industrial standards.
化学反应分析
Types of Reactions
Tris(2-ethylbutyl) propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propane-1,2,3-tricarboxylic acid and 2-ethylbutanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Propane-1,2,3-tricarboxylic acid and 2-ethylbutanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
科学研究应用
Tris(2-ethylbutyl) propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential as a biodegradable plasticizer in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flexible PVC, lubricants, and coatings.
作用机制
The mechanism of action of Tris(2-ethylbutyl) propane-1,2,3-tricarboxylate involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes, enhancing permeability and facilitating the delivery of active compounds.
相似化合物的比较
Similar Compounds
Tris(2-ethylhexyl) propane-1,2,3-tricarboxylate: Similar structure but with longer alkyl chains, leading to different physical properties.
Tris(2-ethylbutyl) citrate: Similar ester but derived from citric acid, used as a plasticizer and in food applications.
Uniqueness
Tris(2-ethylbutyl) propane-1,2,3-tricarboxylate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its balance of hydrophobic and hydrophilic characteristics makes it suitable for a wide range of applications, from industrial to biomedical fields.
属性
CAS 编号 |
5333-55-1 |
|---|---|
分子式 |
C24H44O6 |
分子量 |
428.6 g/mol |
IUPAC 名称 |
tris(2-ethylbutyl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C24H44O6/c1-7-18(8-2)15-28-22(25)13-21(24(27)30-17-20(11-5)12-6)14-23(26)29-16-19(9-3)10-4/h18-21H,7-17H2,1-6H3 |
InChI 键 |
LOJCVBYPRKBWPG-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)COC(=O)CC(CC(=O)OCC(CC)CC)C(=O)OCC(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


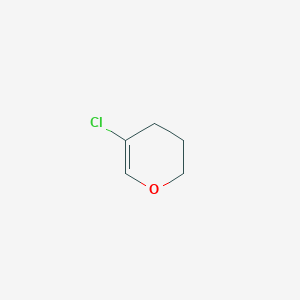

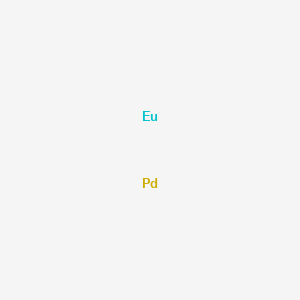


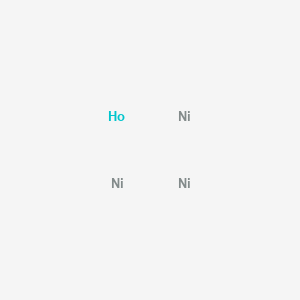
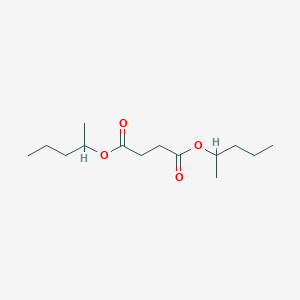

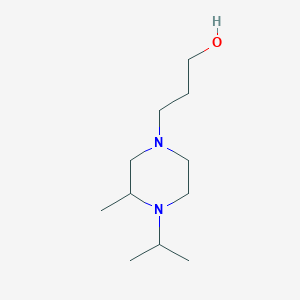

![Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate](/img/structure/B14723270.png)
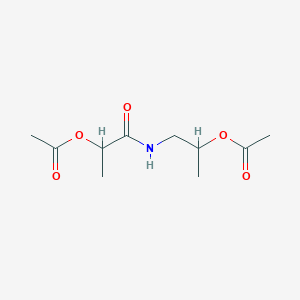
![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)
![Ethyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1-({4-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]phenyl}methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14723291.png)
